JAK3 Inhibitor, Negative Control
Overview
Description
The compound “JAK3 Inhibitor, Negative Control” is a specific type of Janus kinase 3 inhibitor. Janus kinase 3 inhibitors are a class of immunomodulatory agents that inhibit the action of the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses, and Janus kinase 3 inhibitors are primarily used in the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janus kinase 3 inhibitors typically involves the construction of a pyrrolopyrimidine scaffold, which binds to the same region of the Janus kinases as purine of the ATP binds . Another ring system used in Janus kinase 3 inhibitor derivatives is 1H-pyrrolo[2,3-b]pyridine, which mimics the pyrrolopyrimidine scaffold . The synthetic routes often involve multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods for Janus kinase 3 inhibitors involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to produce the inhibitors on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Janus kinase 3 inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Janus kinase 3 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Janus kinase 3 inhibitors have a wide range of scientific research applications, including:
Mechanism of Action
Janus kinase 3 inhibitors work by inhibiting the action of the enzyme Janus kinase 3, thereby interfering with the JAK-STAT signaling pathway . Janus kinase 3 is required for signaling by cytokines through the common gamma chain of the interleukin receptors for interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21 . This signaling process leads to the phosphorylation and dimerization of the adaptor proteins STAT, which then translocate into the nucleus to modulate gene transcription . By selectively inhibiting Janus kinase 3, downward signaling can be blocked, making it a powerful immunosuppressant .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Janus kinase 3 inhibitors include:
Tofacitinib: A Janus kinase 1/Janus kinase 3 dual inhibitor.
Ruxolitinib: A Janus kinase 1/Janus kinase 2 inhibitor.
Baricitinib: A Janus kinase 1/Janus kinase 2 inhibitor.
Upadacitinib: A Janus kinase 1 inhibitor.
Uniqueness
The uniqueness of Janus kinase 3 inhibitors lies in their selective targeting of Janus kinase 3, which is predominantly expressed in the hematopoietic system and is crucial for the development and function of immune cells . This selective inhibition allows for targeted immunosuppression with potentially fewer side effects compared to non-selective Janus kinase inhibitors .
Properties
IUPAC Name |
6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDRXNJUOHNEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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